3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one
Overview
Description
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one is a complex organic compound that features a benzothiazole moiety fused with a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with a suitable dihydrofuranone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-1,3-benzothiazol-2-yl)thiourea: This compound shares the benzothiazole moiety and has shown similar bioactivity in anticancer research.
1,3-benzothiazole derivatives: Various derivatives of 1,3-benzothiazole exhibit similar chemical reactivity and applications in materials science and medicinal chemistry.
Uniqueness
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one is unique due to its combination of the benzothiazole and dihydrofuranone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-2-16-8-3-4-9-11(7-8)19-13(14-9)18-10-5-6-17-12(10)15/h3-4,7,10H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXMKXVGYZIIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CCOC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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